REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[CH:4][CH:3]=1.[CH2:10]([NH2:13])[CH2:11][NH2:12].[OH-].[Na+]>O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:12][CH2:11][CH2:10][NH2:13])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 80° overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(0.2 mole), was added dropwise to 60 g
|
Type
|
DISTILLATION
|
Details
|
the excess amine was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with i-PrOH
|
Type
|
CUSTOM
|
Details
|
to yield 32 g
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (K2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
|
Type
|
DISTILLATION
|
Details
|
The latter was distilled
|
Type
|
CUSTOM
|
Details
|
the material boiling at 93°-95°/0.06 mm Hg was collected
|
Type
|
CUSTOM
|
Details
|
to yield 14.5 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |